molecular formula C18H21BFNO3 B7954117 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline

3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline

Cat. No.: B7954117
M. Wt: 329.2 g/mol
InChI Key: PEWRXMLADWGLKU-UHFFFAOYSA-N
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Description

3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline is an organic compound that features a fluoro-substituted aniline linked to a phenoxy group, which is further attached to a tetramethyl-1,3,2-dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline typically involves multiple steps:

    Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolane moiety is introduced via a reaction between a boronic acid or boronic ester and a suitable phenol derivative. This step often employs palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the fluoro group or the boronate ester, potentially yielding hydroxy or alkyl derivatives.

    Substitution: The phenoxy and aniline groups can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4).

    Substitution: Halogenating agents like chlorine (Cl_2) or bromine (Br_2), nitrating agents like nitric acid (HNO_3), and sulfonating agents like sulfuric acid (H_2SO_4).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxy or alkyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline is used as a building block for the construction of complex molecules. Its boronate ester moiety makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

The compound’s structural features allow it to interact with biological molecules, making it a candidate for drug discovery and development. It can be used to synthesize bioactive molecules that target specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it versatile for manufacturing processes.

Mechanism of Action

The mechanism by which 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
  • 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile

Uniqueness

Compared to similar compounds, 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline offers a unique combination of functional groups that enhance its reactivity and versatility in synthetic applications. The presence of both a fluoro-substituted aniline and a boronate ester allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-fluoro-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)12-6-5-7-14(10-12)22-16-9-8-13(21)11-15(16)20/h5-11H,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWRXMLADWGLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=C(C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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